
Dibenzhydryldiphenylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzhydryldiphenylsilane is an organosilicon compound with the molecular formula C38H32Si This compound is characterized by the presence of silicon bonded to two diphenyl groups and two benzhydryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzhydryldiphenylsilane typically involves the reaction of benzhydryl chloride with diphenylsilane in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon compound. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is typically conducted in an inert solvent such as tetrahydrofuran (THF) or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dibenzhydryldiphenylsilane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond in this compound can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Dibenzhydryldiphenylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, such as coatings and adhesives, due to its stability and reactivity.
作用機序
The mechanism of action of dibenzhydryldiphenylsilane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form strong bonds with other elements, facilitating its incorporation into different chemical structures. The phenyl groups provide stability and enhance the compound’s reactivity in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the chemical environment in which the compound is used.
類似化合物との比較
Similar Compounds
Diphenylsilane: Contains two phenyl groups bonded to silicon.
Benzhydrylsilane: Contains two benzhydryl groups bonded to silicon.
Triphenylsilane: Contains three phenyl groups bonded to silicon.
Uniqueness
Dibenzhydryldiphenylsilane is unique due to the presence of both diphenyl and benzhydryl groups bonded to silicon. This combination provides a balance of stability and reactivity, making it suitable for a wide range of applications. The compound’s unique structure allows it to participate in various chemical reactions and form stable products, distinguishing it from other similar organosilicon compounds.
特性
CAS番号 |
18891-68-4 |
|---|---|
分子式 |
C38H32Si |
分子量 |
516.7 g/mol |
IUPAC名 |
dibenzhydryl(diphenyl)silane |
InChI |
InChI=1S/C38H32Si/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)39(35-27-15-5-16-28-35,36-29-17-6-18-30-36)38(33-23-11-3-12-24-33)34-25-13-4-14-26-34/h1-30,37-38H |
InChIキー |
RNOVGPNTOKFFGQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


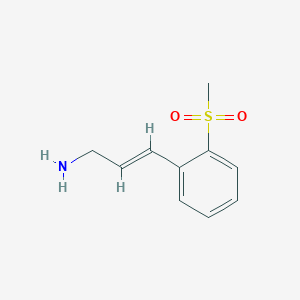

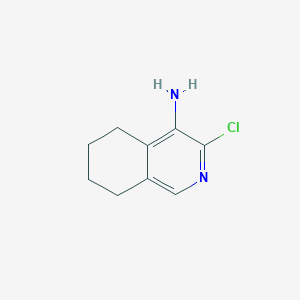
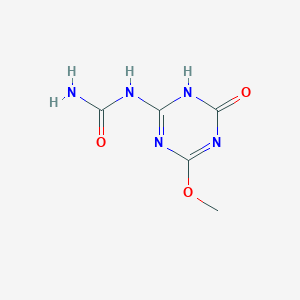
![5-tert-Butyl3a-ethylhexahydropyrrolo[3,4-b]pyrrole-3a,5(1H)-dicarboxylate](/img/structure/B13141875.png)
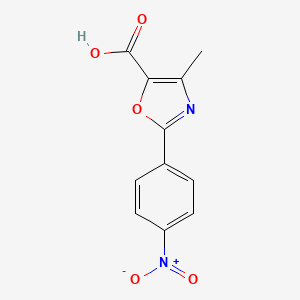
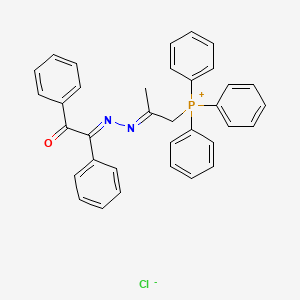
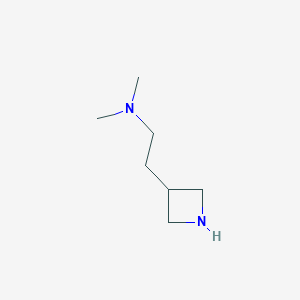
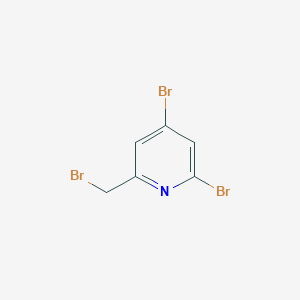
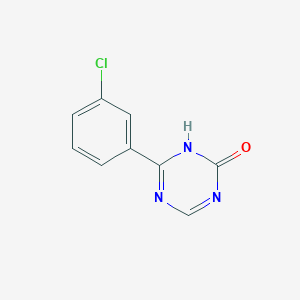
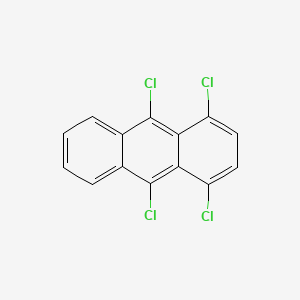
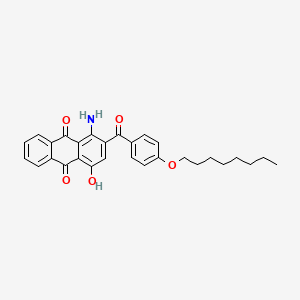
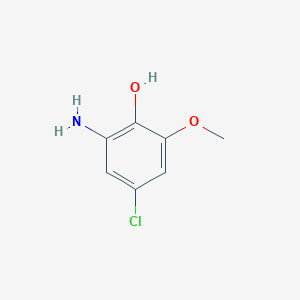
![(2S)-2-amino-3-[3-[2-[(2S)-2-amino-2-carboxyethyl]phenyl]phenyl]propanoic acid](/img/structure/B13141937.png)
